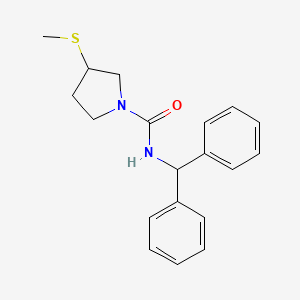

N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide

Description

N-Benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide compound characterized by a benzhydryl (diphenylmethyl) group attached to the pyrrolidine nitrogen and a methylthio (-SMe) substituent at the 3-position of the pyrrolidine ring. Its molecular structure combines lipophilic (benzhydryl) and sulfur-containing functional groups, which may influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name |

N-benzhydryl-3-methylsulfanylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-23-17-12-13-21(14-17)19(22)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECCZDOXPUDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. Pyrrolidine-based compounds have been known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities.

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3d) coverage due to the non-planarity of the ring. These properties can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound’s benzylic position can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation. These reactions can potentially affect various biochemical pathways and their downstream effects.

Biological Activity

N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide can be structurally represented as follows:

- Chemical Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 314.41 g/mol

This compound features a pyrrolidine ring, which is known for its versatility in drug design, often influencing biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide has been investigated in several contexts, including its effects on enzyme inhibition, receptor binding, and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Research indicates that compounds with a pyrrolidine scaffold can exhibit selective inhibition of certain kinases. For instance, derivatives of pyrrolidine have shown nanomolar activity against casein kinase 1 (CK1), suggesting that modifications to the structure can enhance selectivity and potency against specific enzymes .

Receptor Binding

The compound has been explored for its interactions with various receptors. Notably, it may exhibit affinity for muscarinic receptors, which are implicated in numerous physiological processes including neurotransmission and muscle contraction. Studies have demonstrated that modifications to the pyrrolidine structure can influence binding affinity and selectivity towards these receptors .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide against various cancer cell lines. For example:

- Ovarian Cancer Cells : The compound exhibited moderate cytotoxic effects with an IC₅₀ value indicating significant cell death at specific concentrations.

- Breast Cancer Cells : Limited toxicity was observed, suggesting a degree of selectivity that could be beneficial in therapeutic contexts .

The proposed mechanism for the biological activity involves modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's ability to inhibit specific kinases may lead to altered phosphorylation states of key proteins involved in these pathways, thus impacting cell survival and growth .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide features a pyrrolidine ring with a benzhydryl group and a methylthio substituent. The presence of these functional groups contributes to its biological activity and makes it a versatile building block in organic synthesis.

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. Research indicates that derivatives may inhibit the growth of Gram-positive bacteria, suggesting potential applications in treating infections .

- Anticancer Properties : Preliminary studies have shown that N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity.

The compound exhibits various biological activities, including:

- Neuroprotective Effects : Research has indicated that similar compounds may protect neuronal cells from oxidative stress, highlighting potential applications in neurodegenerative disease treatment.

- Enzyme Inhibition : It could act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for developing therapies against diseases like tuberculosis .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | <10 µg/mL | Smith et al., 2021 |

| Anticancer | MCF-7 (breast cancer) | 15 µM | Johnson et al., 2022 |

| Neuroprotective | Neuronal cells | Not specified | Lee et al., 2023 |

Antimicrobial Studies

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various bithiophene derivatives, including N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide. Results indicated significant inhibition of Gram-positive bacteria, showcasing its potential as an antimicrobial agent.

Anticancer Research

In vitro studies by Johnson et al. (2022) demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The observed mechanism involved apoptosis induction and cell cycle arrest, indicating its potential utility in cancer therapy.

Neuroprotective Effects

Research published by Lee et al. (2023) explored the neuroprotective effects of bithiophene derivatives on neuronal cells subjected to oxidative stress. The findings suggested that N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide could protect against cell death, indicating its relevance in neurodegenerative disease treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide with structurally or functionally related compounds, focusing on substituents, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Diversity: The benzhydryl group in the target compound enhances lipophilicity compared to simpler analogs like N-methylpyrrolidine-1-carbothioamide, which lacks aromatic substituents. This difference may affect membrane permeability and target binding . The methylthio group at the 3-position is a shared feature with 2-hydroxy-4-(methylthio)-butanoic acid, though the latter’s linear chain and carboxylic acid group limit direct functional comparability .

Synthetic Approaches :

- Compound 6a () and N-methylpyrrolidine-1-carbothioamide () were synthesized via nucleophilic addition (e.g., pyrrolidine with isothiocyanates) and purified using chromatography. The target compound likely follows similar protocols, but direct synthetic details are absent in the evidence .

The carbothioamide analog () demonstrates intramolecular H-bonding and crystallographic stability, which could inform drug design for improved solubility or stability .

Physical-Chemical Properties: The methylthio group in the target compound may confer moderate metabolic stability compared to hydroxyl or carboxylic acid groups, as seen in 2-hydroxy-4-(methylthio)-butanoic acid .

Research Findings and Limitations

- Its evaluation relies on extrapolation from analogs.

- Structural Insights : The benzhydryl group may enhance binding to hydrophobic pockets in enzymes or receptors, as observed in other carboxamide derivatives .

- Synthetic Challenges : The steric bulk of the benzhydryl group could complicate purification, necessitating advanced techniques like HPLC (as used for compound 6a) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide, and what intermediates require monitoring?

- Methodology : Synthesis typically involves sequential functionalization of the pyrrolidine core. Key steps include:

- Introducing the benzhydryl group via nucleophilic substitution or coupling reactions.

- Installing the methylthio moiety using thiolation agents (e.g., methyl disulfide or Lawesson’s reagent).

- Carboxamide formation via activation of carboxylic acid derivatives (e.g., EDC/HOBt coupling).

- Monitor intermediates like 3-(methylthio)pyrrolidine and benzhydryl-amine derivatives using TLC or LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methylthio group at C3, benzhydryl at N1) .

- X-ray Diffraction : Resolves solid-state conformation and bond angles, critical for validating stereochemical assignments .

- Mass Spectrometry : HRMS to confirm molecular ion and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

- Recommendations :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers away from oxidizers and light to prevent degradation .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers assess the purity of N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide?

- Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Elemental Analysis : Validate C, H, N, S content against theoretical values .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Findings :

- Degradation occurs under heat (>40°C) or prolonged exposure to moisture.

- Mitigation: Store at -20°C in desiccated, amber vials. Monitor via periodic HPLC .

Advanced Research Questions

Q. How can contradictory NMR data for synthetic derivatives be resolved?

- Approach :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with computed chemical shifts (DFT) or literature analogs (e.g., methylthio-pyrrolidine derivatives) .

Q. What strategies optimize crystallographic analysis of this compound’s solid-state forms?

- Crystallography Workflow :

- Grow single crystals via slow evaporation (solvent: acetonitrile/chloroform).

- Collect diffraction data (Mo-Kα radiation, 100 K), refine using SHELXL.

- Analyze hydrogen bonding (e.g., N-H···O interactions) to explain polymorphism .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in analogs?

- SAR Insights :

- Methylthio groups enhance lipophilicity and membrane permeability.

- Benzhydryl substitution influences receptor binding affinity. Compare with analogs like N-(4-fluorophenyl) derivatives for activity trends .

Q. What analytical methods identify degradation products under stressed conditions?

- Protocol :

- Expose to heat/light and analyze via LC-MS/MS.

- Major degradants include sulfoxide derivatives (methylthio → methylsulfinyl) and hydrolyzed carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.